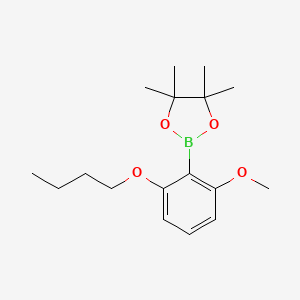
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C17H27BO4 and its molecular weight is 306.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1204580-83-5) is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to the dioxaborolane class and is characterized by its unique structural features which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that boron compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:
- Inhibition of Tumor Growth : Research has shown that boron compounds can interfere with cell signaling pathways involved in tumor growth and metastasis.
- Synergistic Effects : When combined with other therapeutic agents such as chemotherapeutics or immunotherapies, dioxaborolanes may enhance the efficacy of treatment protocols .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes like proteasomes or kinases that are overactive in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cancer cells leading to apoptosis.
- Targeting Specific Receptors : It may interact with specific cellular receptors involved in cell growth and differentiation .
Case Studies
Several case studies have highlighted the effectiveness of boron compounds in clinical settings:
- Study on Boron Compounds in Cancer Therapy :
- Combination Therapy Studies :
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Propriétés
IUPAC Name |
2-(2-butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO4/c1-7-8-12-20-14-11-9-10-13(19-6)15(14)18-21-16(2,3)17(4,5)22-18/h9-11H,7-8,12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFPKREMSPIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718753 |
Source


|
| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-83-5 |
Source


|
| Record name | 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














